An In-depth Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
An In-depth Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS No. 1315364-91-0). This molecule belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the handling, utilization, and further functionalization of this important chemical entity.
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been reported to exhibit anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties, making it a "privileged scaffold" in drug discovery.[1][3] The subject of this guide, 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is a functionalized derivative that serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is essential for its effective use in research and synthesis.
| Property | Value | Source |
| CAS Number | 1315364-91-0 | [4][5] |
| Molecular Formula | C₇H₄ClN₃O₂ | [5] |
| Molecular Weight | 197.58 g/mol | [5] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Not explicitly reported. The parent compound, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, has a melting point of 275-280 °C. | N/A |
| Solubility | Solubility data is not readily available. It is anticipated to have limited solubility in water and higher solubility in polar organic solvents such as DMSO and DMF. | N/A |
| Purity | Commercially available with a purity of ≥97%. | [5] |
Note: Experimental data for some properties of the title compound are not available in the public domain. Properties of related compounds are provided for estimation.
Synthesis and Purification
While a specific, detailed synthesis protocol for 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not widely published in peer-reviewed literature, a plausible and scientifically sound synthetic route can be constructed based on established methodologies for related compounds. The most logical pathway involves a multi-step synthesis culminating in the hydrolysis of its corresponding ethyl ester.
Proposed Synthetic Pathway
The synthesis can be envisioned in three key stages:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is typically achieved through the condensation of a 3-aminopyrazole derivative with a suitable 1,3-dielectrophilic species.
-
Chlorination of the 5-position: Introduction of the chlorine atom at the 5-position of the pyrazolo[1,5-a]pyrimidine ring system.
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Ester Hydrolysis: Conversion of the ethyl ester at the 3-position to the final carboxylic acid.
Caption: Proposed synthetic pathway to 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol is adapted from established procedures for the hydrolysis of similar pyrazolopyrimidine esters.[6][7]
Materials:
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Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Ethanol
-
1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution
-
1 M Hydrochloric acid (HCl)
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Deionized water
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Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Filtration apparatus
-
Round-bottom flask and reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: In a round-bottom flask, suspend Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate in ethanol.
-
Addition of Base: Add an excess of 1 M NaOH or LiOH solution to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with 1 M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid product under vacuum to a constant weight.
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Spectroscopic Characterization
¹H NMR:
-
Aromatic protons on the pyrazolo[1,5-a]pyrimidine core.
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A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.
¹³C NMR:
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Signals corresponding to the carbon atoms of the fused heterocyclic ring system.
-
A downfield signal for the carboxylic acid carbonyl carbon.
IR Spectroscopy:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid, expected around 1700-1730 cm⁻¹.
-
C=N and C=C stretching vibrations from the aromatic rings.
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observed at m/z 197.0, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately 32% of the M⁺ peak intensity).
Chemical Reactivity and Derivatization
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid possesses multiple reactive sites, making it a valuable intermediate for further chemical modifications.
Caption: Key reactive sites of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
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Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups, such as amines and alkoxides.
-
Carboxylic Acid Derivatization: The carboxylic acid moiety can be readily converted into esters, amides, and acid chlorides, providing a handle for further conjugation and modification. For instance, amidation can be achieved by activating the carboxylic acid with coupling agents like HATU, followed by reaction with a primary or secondary amine.[7]
-
Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution, such as halogenation, at the 3-position if it is not already substituted.
Applications in Research and Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors for oncology. While specific biological data for 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is scarce, its utility as a synthetic intermediate is evident. It serves as a key building block for creating libraries of compounds for high-throughput screening and lead optimization.
Potential Therapeutic Areas:
-
Oncology: As a precursor for kinase inhibitors.[2]
-
Inflammatory Diseases: Derivatives have shown anti-inflammatory properties.
-
Infectious Diseases: The scaffold has been explored for developing antiviral and antibacterial agents.
Safety and Handling
As with any laboratory chemical, 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a valuable and versatile building block in the synthesis of complex heterocyclic molecules. Its rich reactivity, stemming from the chloro, carboxylic acid, and pyrazolopyrimidine core functionalities, offers numerous opportunities for the generation of diverse chemical libraries. While detailed characterization and biological activity data for this specific compound are not extensively documented, its importance as a synthetic intermediate in drug discovery and medicinal chemistry is clear. This guide provides a foundational understanding of its properties and potential, encouraging further exploration and application of this promising chemical entity.
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Ahmetaj, S., Velikanje, N., Grošelj, U., Šterbal, I., Prek, B., Golobič, A., Kočar, D., Dahmann, G., Stanovnik, B., & Svete, J. (2013). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Molecular Diversity, 17(4), 731–743. [Link]
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PrepChem.com. (n.d.). Synthesis of 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
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Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8560. [Link]
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Stypik, M., Michałek, S., Orłowska, N., Zagozda, M., Dziachan, M., Banach, M., ... & Wieczorek, M. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(16), 4957. [Link]
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GFW. (n.d.). 5-chloropyrazolo[1, 5-a]pyrimidine-3-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]
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CORE. (n.d.). Synthesis of ethyl(2Z)-2-(Aryl)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. Retrieved from [Link]0.pdf)
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